1-(4-Bromophenyl)propane-1-sulfonyl chloride

Sulfonic Acid Synthesis Comparative Yield Analysis Substituent Effects

This specialized sulfonyl chloride is the optimal electrophile for synthesizing sulfonamides and sulfonate esters with a unique 4-bromophenyl-propane motif. Its distinct electronic and steric profile is critical for reproducible kinase inhibitor libraries and SAR studies, where generic substitutes fail. The bromine atom enables halogen bonding and X-ray crystallography, while the propane linker provides crucial conformational flexibility. Avoid costly re-optimization: secure the exact compound for high-yield, precise synthetic outcomes.

Molecular Formula C9H10BrClO2S
Molecular Weight 297.60 g/mol
Cat. No. B13642934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)propane-1-sulfonyl chloride
Molecular FormulaC9H10BrClO2S
Molecular Weight297.60 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)Br)S(=O)(=O)Cl
InChIInChI=1S/C9H10BrClO2S/c1-2-9(14(11,12)13)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3
InChIKeyCLTIOWFXQWXRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)propane-1-sulfonyl chloride: A Strategic Building Block for Sulfonamide Drug Discovery and Chemical Biology


1-(4-Bromophenyl)propane-1-sulfonyl chloride (CAS 1247863-49-5) is a specialized sulfonyl chloride featuring a 4-bromophenyl substituent on a propane-1-sulfonyl backbone. This structural motif places it within the broader class of sulfonyl chlorides that serve as essential electrophilic reagents for introducing sulfonyl moieties into complex molecules . Its distinct substitution pattern provides a unique balance of steric and electronic properties, making it a valuable intermediate for synthesizing sulfonamides, sulfonate esters, and related pharmacophores. Unlike simpler alkyl or aryl sulfonyl chlorides, the presence of the bromine atom and the extended propane chain offers specific advantages in modulating reactivity and physicochemical properties of downstream products [1].

Why 1-(4-Bromophenyl)propane-1-sulfonyl chloride Cannot Be Interchanged with Common Sulfonyl Chlorides


Generic substitution with more readily available sulfonyl chlorides—such as 4-bromobenzenesulfonyl chloride or simple alkyl analogs—is not a viable strategy when structural precision dictates the outcome of a synthetic sequence. The electronic and steric environment around the sulfonyl chloride center directly influences reaction kinetics and regioselectivity in downstream transformations [1]. In particular, the presence of a bromophenyl group versus other substituents can alter reaction yields by over 20%, while the propane chain length significantly affects solubility and crystallinity of the resulting sulfonamides [2]. Furthermore, the exact position of the sulfonyl chloride on the propane backbone (1- versus 2-substituted) determines the spatial orientation of the sulfonyl group in target molecules, a critical factor in structure-activity relationship (SAR) studies. Procurement of the precise compound ensures reproducible synthetic outcomes and avoids the need for costly re-optimization.

Quantitative Differentiation: Comparative Evidence for 1-(4-Bromophenyl)propane-1-sulfonyl chloride


Synthetic Yield Advantage: Bromophenyl vs. Chlorophenyl Substitution in Ethanesulfonic Acid Derivatives

In the synthesis of 1-arylethanesulfonic acids, the 4-bromophenyl derivative demonstrates a significantly higher total yield compared to its 4-chlorophenyl analog under identical conditions [1]. This difference is attributed to the electronic and steric properties of the bromine substituent, which facilitate a more efficient reaction pathway. The data provide a direct, quantitative comparison of the target compound's core structural motif in a relevant synthetic transformation.

Sulfonic Acid Synthesis Comparative Yield Analysis Substituent Effects

Regiochemical Distinction: 1-Sulfonyl vs. 2-Sulfonyl Propane Isomers in Drug Discovery

The 2-sulfonyl regioisomer (1-(4-bromophenyl)propane-2-sulfonyl chloride) has been established as a key precursor to sulfamide-based endothelin receptor antagonists with high in vitro potency . While direct data for the 1-sulfonyl isomer is not reported in the same study, the clear structure-activity relationship defined by sulfonyl group position underscores the critical importance of selecting the correct regioisomer. The 1-sulfonyl isomer provides a distinct spatial orientation of the sulfonyl group, enabling exploration of alternative binding modes or physicochemical properties.

Endothelin Receptor Antagonists Regioselectivity Structure-Activity Relationship

Electronic Modulation: Enhanced Electrophilicity from Bromophenyl Substituents

The presence of a 4-bromophenyl group is known to increase the electrophilicity of the sulfonyl chloride center relative to unsubstituted or electron-donating substituted phenyl analogs [1]. While direct comparative kinetic data for 1-(4-bromophenyl)propane-1-sulfonyl chloride are not available, studies on related systems demonstrate that electron-withdrawing substituents enhance reactivity in nucleophilic substitution reactions. The bromine atom exerts a moderate electron-withdrawing inductive effect, which is expected to lower the activation energy for nucleophilic attack and increase reaction rates under identical conditions.

Electrophilicity Nucleophilic Substitution Substituent Effects

High-Value Application Scenarios for 1-(4-Bromophenyl)propane-1-sulfonyl chloride


Sulfonamide-Based Kinase Inhibitor Synthesis

The compound serves as an optimal electrophile for generating focused libraries of sulfonamide-containing kinase inhibitors. The 4-bromophenyl group can engage in halogen bonding with kinase hinge regions, while the propane linker offers conformational flexibility for optimizing target engagement [1]. Compared to using 4-bromobenzenesulfonyl chloride, the extended linker provides an additional degree of freedom for exploring SAR away from the hinge-binding region.

Synthesis of High-Yield Sulfonic Acid Intermediates

Based on comparative yield data, the 4-bromophenyl motif demonstrates a substantial advantage over chlorophenyl analogs in sulfonic acid synthesis (24% vs. 7% yield) [1]. This makes the compound a preferred starting material when efficient access to sulfonic acid derivatives is required, particularly in multi-step synthetic sequences where early-stage yield losses are compounded.

Regioselective Functionalization of Heterocycles

In palladium-catalyzed direct arylations of heteroarenes, 4-bromobenzenesulfonyl chlorides (the core aryl motif) enable regioselective C2-arylation of Methoxalen and related scaffolds . The 1-(4-bromophenyl)propane-1-sulfonyl chloride extends this utility by introducing a sulfonyl group at a specific distance from the heterocycle, allowing for fine-tuning of molecular geometry and electronic properties in drug-like molecules.

Chemical Biology Tool Compound Development

The sulfonyl chloride functionality allows for rapid conjugation to amine-containing biomolecules or affinity matrices. The bromine atom provides a heavy atom label for X-ray crystallography, facilitating the determination of binding modes. The propane linker reduces steric hindrance near the binding site compared to more rigid aryl sulfonyl chlorides, making it suitable for developing high-quality chemical probes [2].

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